TCO-PEG4-biotin

Click Chemistry Bioorthogonal Chemistry Reaction Kinetics

TCO-PEG4-biotin (CAS 2183440-30-2) is a heterotrifunctional small-molecule reagent combining a trans-cyclooctene (TCO) group, a tetra(ethylene glycol) (PEG4) spacer, and a biotin moiety within a single, structurally defined architecture (C₂₉H₅₀N₄O₈S, MW 614.79 g/mol). As a member of the bioorthogonal TCO-tetrazine ligation class, its TCO group engages the inverse electron-demand Diels–Alder (IEDDA) reaction with tetrazine partners, achieving second-order rate constants that span 10⁴–10⁶ M⁻¹s⁻¹ depending on the tetrazine structure.

Molecular Formula C29H50N4O8S
Molecular Weight 614.8 g/mol
Cat. No. B8114393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG4-biotin
Molecular FormulaC29H50N4O8S
Molecular Weight614.8 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1+/t23?,24-,25-,27-/m0/s1
InChIKeyOADGBCNDNVFPDA-FPXJCXPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG4-biotin: A Heterotrifunctional Bioorthogonal Probe Integrating Click Chemistry, Affinity Capture, and PEG4 Solubility


TCO-PEG4-biotin (CAS 2183440-30-2) is a heterotrifunctional small-molecule reagent combining a trans-cyclooctene (TCO) group, a tetra(ethylene glycol) (PEG4) spacer, and a biotin moiety within a single, structurally defined architecture (C₂₉H₅₀N₄O₈S, MW 614.79 g/mol) . As a member of the bioorthogonal TCO-tetrazine ligation class, its TCO group engages the inverse electron-demand Diels–Alder (IEDDA) reaction with tetrazine partners, achieving second-order rate constants that span 10⁴–10⁶ M⁻¹s⁻¹ depending on the tetrazine structure . The compound is supplied at ≥95% purity and is soluble in DMSO, DMF, and DCM, with storage recommended at –20 °C under desiccated, light-protected conditions .

Why TCO-PEG4-biotin Cannot Be Replaced by NHS-Ester, Methyltetrazine, DBCO, or Shorter/Longer PEG Variants


Substituting TCO-PEG4-biotin with a closely related analog disrupts at least one critical functional axis: reaction kinetics, conjugation orthogonality, downstream affinity capture, or solubility. TCO-PEG4-NHS ester (CAS 1613439-69-2) exchanges the biotin affinity handle for a primary-amine-reactive NHS group, forfeiting streptavidin-based immobilization and signal amplification [1]. Methyltetrazine-PEG4-biotin (CAS 1835759-81-3) inverts the bioorthogonal partner—users must supply TCO-modified targets rather than tetrazine-modified probes, which can complicate established pretargeted imaging workflows . DBCO-PEG4-biotin (CAS 1255942-07-4) relies on strain-promoted azide-alkyne cycloaddition (SPAAC), whose second-order rate constants (10⁻²–1 M⁻¹s⁻¹) are 4–8 orders of magnitude slower than the TCO-tetrazine IEDDA reaction, rendering it unsuitable for time-critical in vivo pretargeting [2]. Finally, PEG spacer length variants (TCO-PEG3-biotin, MW 570.74; TCO-PEG5-biotin, MW 658.8) alter solubility, steric accessibility, and conjugate hydrodynamic radius without preserving the empirically optimized PEG4 balance established in numerous bioorthogonal probe designs .

Quantitative Differentiation of TCO-PEG4-biotin: Head-to-Head and Cross-Study Evidence Against Key Comparators


IEDDA Kinetics: TCO-PEG4-biotin Delivers 10⁴–10⁸-Fold Faster Conjugation Than Azide-Alkyne Systems

The TCO group in TCO-PEG4-biotin participates in IEDDA ligation with tetrazines, achieving second-order rate constants (k₂) in the range of 10⁴–10⁶ M⁻¹s⁻¹, with some optimized tetrazine-TCO pairs reaching >10⁶ M⁻¹s⁻¹ . In contrast, the DBCO-azide SPAAC reaction—the mechanism employed by DBCO-PEG4-biotin—exhibits k₂ values of 10⁻² to 1 M⁻¹s⁻¹, while copper-catalyzed azide-alkyne cycloaddition (CuAAC) operates at 10–10² M⁻¹s⁻¹ [1]. This represents a 10⁴–10⁸-fold kinetic advantage for the TCO-tetrazine system.

Click Chemistry Bioorthogonal Chemistry Reaction Kinetics

Reaction Orthogonality: TCO-PEG4-biotin Enables Dual-Function Click + Affinity Capture Without Cross-Reactivity

TCO-PEG4-biotin uniquely combines an IEDDA-clickable TCO group with a biotin moiety that binds streptavidin with a dissociation constant (Kd) of ~10⁻¹⁵ M . The TCO group reacts exclusively with tetrazines and shows no cross-reactivity with azides, alkynes, or endogenous nucleophiles . In contrast, TCO-PEG4-NHS ester (CAS 1613439-69-2) replaces the biotin with an amine-reactive NHS ester, which can react non-specifically with any primary amine on biomolecules, losing the high-specificity affinity capture function [1].

Biotin-Streptavidin Protein Conjugation Affinity Purification

Module Compatibility: TCO-PEG4-biotin Matches the TCO-PEGn-Biotin Architecture of Published Pretargeted Imaging Probes

A published orthogonal dual-pretargeted approach employs a small-molecule probe (P-Cy-TCO&Bio) containing both biotin and trans-cyclooctene (TCO) functionalities—the identical chemical logic embodied by TCO-PEG4-biotin [1]. This strategy enabled near-infrared fluorescence (NIR) and magnetic resonance imaging (MRI) in vivo. Separately, TCO-PEG4-biotin has been applied in breast cancer models where biotin binds streptavidin-modified anti-tumor antibodies (e.g., trastuzumab) and TCO reacts with tetrazine-modified liposomes carrying doxorubicin [2]. By contrast, Methyltetrazine-PEG4-biotin would require tetrazine-modified antibodies and TCO-modified payloads—a reversed workflow incompatible with much of the established TCO-antibody pretargeting literature.

Pretargeted Imaging Molecular Probes Drug Delivery

PEG4 Spacer Design: Balanced Solubility and Steric Accessibility Optimized Across the TCO-PEGn-Biotin Series

The PEG4 spacer (four ethylene glycol units, approximate extended length ~22 Å) in TCO-PEG4-biotin provides sufficient separation to minimize steric interference between the TCO click site, the biotin-streptavidin binding interface, and the conjugated biomolecule surface [1]. Shorter PEG3 (MW 570.74) reduces the spacer length and may increase steric crowding; longer PEG5 (MW 658.8) increases hydrodynamic radius but may dilute effective molar concentrations in crowded cellular environments . The PEG4 variant is the predominant architecture in commercial and published TCO-biotin probes, indicating empirical optimization by the research community .

PEG Linker Solubility Steric Hindrance

Copper-Free Bioorthogonality: TCO-PEG4-biotin Eliminates Cytotoxic Cu(I) Requirement

The TCO-tetrazine IEDDA reaction proceeds without any copper catalyst, whereas copper-catalyzed azide-alkyne cycloaddition (CuAAC)—used by alkyne-PEG4-biotin reagents—requires Cu(I) at concentrations (typically 100 µM–1 mM) that are cytotoxic to live cells and can induce protein aggregation and DNA damage [1]. TCO-PEG4-biotin is thus directly compatible with live-cell labeling, in vivo imaging, and any application where copper toxicity cannot be tolerated. DBCO-PEG4-biotin (SPAAC) also avoids copper, but at the cost of the 10⁴–10⁸-fold slower kinetics documented above .

Biocompatibility Copper-Free Click Chemistry Live-Cell Labeling

Optimal Application Scenarios for TCO-PEG4-biotin Based on Quantitative Differentiation Evidence


Pretargeted In Vivo Imaging: Fast IEDDA Kinetics Enable Signal Accumulation Before Probe Clearance

In pretargeted SPECT, PET, NIR fluorescence, or MRI protocols, a TCO-modified antibody is administered and allowed to accumulate at the tumor site over 24–72 hours. A tetrazine-modified imaging probe is then injected and must react with the TCO antibody within minutes before renal clearance. TCO-PEG4-biotin serves as the key intermediate for constructing TCO-antibody conjugates via biotin-streptavidin bridging, and the exceptionally fast IEDDA kinetics (k₂ = 10⁴–10⁶ M⁻¹s⁻¹) of the TCO group—documented in Section 3, Evidence 1—ensure that the tetrazine probe is captured before systemic clearance eliminates the signal window [1]. The slower SPAAC kinetics of DBCO-PEG4-biotin would be kinetically insufficient for this application [2].

Affinity Capture and Pull-Down of Bioorthogonally Labeled Proteins in Complex Lysates

When a tetrazine-modified protein of interest is reacted with TCO-PEG4-biotin, the resulting conjugate can be quantitatively immobilized on streptavidin-coated magnetic beads or plates via the biotin-streptavidin interaction (Kd ~10⁻¹⁵ M, see Section 3, Evidence 2). This dual-handle design—TCO for specific bioorthogonal labeling, biotin for high-affinity capture—eliminates the need for antibody-based enrichment and enables detergent-stringent washes that disrupt non-specific interactions [1]. TCO-PEG4-NHS cannot perform this function because it lacks the biotin handle; Methyltetrazine-PEG4-biotin requires TCO-modified targets rather than the more commonly available tetrazine-modified probes [2].

PROTAC Linker Development Requiring Click Chemistry plus Biotin Affinity Purification

In PROTAC design, TCO-PEG4-biotin serves a dual role: the PEG4 segment provides the flexible linker between the E3 ligase ligand and the target protein ligand, while the biotin moiety enables affinity purification of the assembled ternary complex for biochemical validation [1]. The TCO group can be used for subsequent click functionalization if modular PROTAC assembly is desired. The PEG4 length (~22 Å) provides sufficient spatial separation to accommodate both ligase and target protein binding pockets without steric clash, a balance that shorter PEG3 or longer PEG5 variants may not achieve without empirical optimization [2].

Dual-Modality Nanoparticle Functionalization for Theranostic Applications

TCO-PEG4-biotin enables a two-step nanoparticle functionalization strategy: (1) streptavidin-coated nanoparticles (e.g., quantum dots, gold nanoparticles, liposomes) are saturated with TCO-PEG4-biotin via biotin-streptavidin binding, and (2) tetrazine-modified targeting ligands, fluorescent dyes, or drug payloads are conjugated via rapid IEDDA click chemistry [1]. This modular approach decouples the nanoparticle core from the functional payloads, allowing independent optimization of each component. The PEG4 spacer minimizes steric hindrance and non-specific protein adsorption on the nanoparticle surface [2].

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